N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide
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Overview
Description
N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an ethyl group, and a but-2-ynamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide typically involves the reaction of 1-ethylpyrrolidine with but-2-ynoic acid or its derivatives. The reaction is usually carried out under anhydrous conditions with a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Ethylpyrrolidin-2-YL)methyl]oxan-4-amine
- (1-Ethylpyrrolidin-2-YL)methylamine
- N-[(1-Ethylpyrrolidin-2-YL)methyl]pyrazin-2-amine
Uniqueness
N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide stands out due to its unique combination of a pyrrolidine ring and a but-2-ynamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]but-2-ynamide |
InChI |
InChI=1S/C11H18N2O/c1-3-6-11(14)12-9-10-7-5-8-13(10)4-2/h10H,4-5,7-9H2,1-2H3,(H,12,14) |
InChI Key |
HXVPVCNOTAJPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C#CC |
Origin of Product |
United States |
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